molecular formula C14H25ClN2O2 B217866 METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE CAS No. 101952-75-4

METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE

Cat. No.: B217866
CAS No.: 101952-75-4
M. Wt: 288.81 g/mol
InChI Key: JKRRZQZOPLSHDV-UHFFFAOYSA-N
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Description

METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a tetrahydropyridine ring, a piperidine ring, and a carbomethoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Addition of the Carbomethoxy Group: The carbomethoxy group is added via esterification or transesterification reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and drug development.

Mechanism of Action

The mechanism of action of METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-carbomethoxy-4-piperidone hydrochloride: Shares structural similarities but differs in specific functional groups.

    4-(2-Methylpiperidino)-1,2,5,6-tetrahydropyridine: Lacks the carbomethoxy group, leading to different chemical properties.

Uniqueness

METHYL1-METHYL-4-(2-METHYLPIPERIDIN-1-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-IUM-5-CARBOXYLATE CHLORIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

101952-75-4

Molecular Formula

C14H25ClN2O2

Molecular Weight

288.81 g/mol

IUPAC Name

methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride

InChI

InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H

InChI Key

JKRRZQZOPLSHDV-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-]

Canonical SMILES

CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-]

Synonyms

Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate

Origin of Product

United States

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